molecular formula C8H10BrFN2 B13039157 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13039157
M. Wt: 233.08 g/mol
InChI Key: KPYUVYCUMYLLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is an aromatic diamine derivative with the molecular formula C₈H₁₀BrFN₂ and a molecular weight of 233.08 g/mol. Its structure comprises a phenyl ring substituted with bromine at the para position (C4) and fluorine at the meta position (C3), linked to an ethane-1,2-diamine backbone. This compound is primarily used in medicinal chemistry and organic synthesis due to its halogenated aromatic system and chelating amine groups, which enable diverse reactivity and biological interactions .

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

KPYUVYCUMYLLIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)Br

Origin of Product

United States

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, although it is not yet approved for medical use.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Position) Molecular Formula Key Structural Differences
1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine Br (C3), F (C5) C₈H₁₀BrFN₂ Halogen positions reversed; altered steric and electronic effects
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine Cl (C4), F (C3) C₈H₁₀ClFN₂ Bromine replaced with chlorine; lower molecular weight and reactivity
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine Br (C4), F (C2) C₈H₁₀BrFN₂ Fluorine shifted to C2; altered dipole moment and binding affinity
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine Br (C3), CH₃ (C4) C₉H₁₃BrN₂ Fluorine replaced with methyl; increased steric hindrance
1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine Br (C5), F (C3) C₈H₁₀BrFN₂ Bromine at C5 reduces para-directed reactivity

Key Observations :

  • Halogen Position : Bromine at C4 (target compound) enhances para-directed electrophilic substitution compared to C3 or C5 brominated analogs .
  • Halogen Type : Bromine’s higher polarizability vs. chlorine increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects : Methyl groups (C4) hinder rotational freedom, reducing binding pocket compatibility in biological systems .

Key Observations :

  • Anticancer Potential: The target compound’s C4 bromine and C3 fluorine synergize for stronger enzyme inhibition than analogs with halogens at C2 or C5 .
  • Enzyme Inhibition : Methyl-substituted analogs (e.g., ) show higher IC₅₀ values due to reduced binding efficiency.
  • Antimicrobial Activity : Fluorine at C2 (vs. C3) enhances membrane penetration in bacterial cells .

Key Observations :

  • Radiopharmaceuticals : Bromine’s isotope (⁷⁶Br) in the target compound enables positron emission tomography (PET) applications .
  • OLEDs : Fluorine’s electron-withdrawing effect improves charge mobility in optoelectronic devices .

Biological Activity

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities. The presence of halogen substituents on the phenyl ring enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C8H10BrF2N2, with a molecular weight of approximately 237.08 g/mol. The compound features a bromo and a fluoro group that significantly influence its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This could be crucial in pathways related to cancer and microbial infections.
  • Receptor Binding : By binding to certain receptors, the compound may modulate signaling pathways within cells, leading to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various microbial strains, indicating its potential as an antibacterial agent.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Activity Type Target/Pathway IC50/EC50 Values Reference
AntimicrobialVarious bacterial strains32.2 μM
AnticancerCancer cell lines31.9 μM
Enzyme InhibitionSpecific metabolic enzymesNot specified

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including this compound:

  • Antiviral Activity : A study reported that related compounds demonstrated significant antiviral effects against Hepatitis C virus (HCV) with IC50 values ranging from 0.26 μM to 0.35 μM. This suggests a promising avenue for further exploration in antiviral drug development .
  • Cancer Research : Other research highlighted the potential of similar diamines in inhibiting cancer cell proliferation. Compounds with structural similarities exhibited IC50 values indicating effective inhibition of tumor growth in vitro .
  • Microbial Resistance : Investigations into antimicrobial efficacy revealed that certain derivatives of diamines could combat resistant strains of bacteria, emphasizing their importance in developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.